molecular formula C18H18FN5O B2464808 5-amino-N-(2-ethylphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899973-29-6

5-amino-N-(2-ethylphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2464808
CAS No.: 899973-29-6
M. Wt: 339.374
InChI Key: HMAOXTAYASIBTN-UHFFFAOYSA-N
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Description

5-Amino-N-(2-ethylphenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound with the molecular formula C18H18FN5O . It has an average mass of 339.367 Da and a monoisotopic mass of 339.149536 Da . This compound has been characterized by many researchers for its potential uses in various fields of research and industry.

Scientific Research Applications

Synthesis and Structural Analysis

  • Compound synthesis involving similar structures has been explored for their potential in inhibiting the proliferation of certain cancer cell lines. For instance, the synthesis of a structurally similar compound, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, and its role in inhibiting cancer cell proliferation was investigated (Hao et al., 2017).

Antimicrobial and Antifungal Applications

  • Novel 1H-1,2,3-triazole-4-carboxamides, including similar compounds, have been synthesized and evaluated for antimicrobial activities against primary pathogens like Escherichia coli and Staphylococcus aureus. These compounds displayed moderate to good activities, demonstrating their potential in antimicrobial applications (Pokhodylo et al., 2021).

Chemotherapy and Cancer Research

  • Synthesis of 4-amino-1,2,3-triazole-5-carbaldehydes and their derivatives have shown promise in chemotherapy and cancer research. These compounds have unique properties that may contribute to developing new chemotherapeutic agents (Albert & Taguchi, 1973).

Application in Synthesis of Novel Compounds

  • The study of similar triazole derivatives, like the synthesis of ethyl 2-triazolyl-2-oxoacetate derivatives, sheds light on the synthesis of novel compounds, exploring the molecular interactions and potential applications in various fields of chemistry (Ahmed et al., 2020).

Drug Design and Development

  • The role of similar carboxamide-type compounds in drug design and development, particularly as CB1/CB2 receptor agonists, has been evaluated, providing insights into their pharmacological properties and potential therapeutic applications (Doi et al., 2017).

Properties

IUPAC Name

5-amino-N-(2-ethylphenyl)-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O/c1-2-13-5-3-4-6-15(13)21-18(25)16-17(20)24(23-22-16)11-12-7-9-14(19)10-8-12/h3-10H,2,11,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMAOXTAYASIBTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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